2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Overview
Description
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound with the molecular formula C8H16N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structure, which includes five methyl groups attached to the imidazole ring, making it highly substituted and sterically hindered.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It has been observed that the compound can react with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole or 2,5-dihydro-1H-imidazole 3-oxide . This reaction results in the formation of biradicals, including those containing the enamino ketone and enamino imine functions .
Biochemical Pathways
The compound’s interaction with nitroxyl radicals suggests it may influence pathways involving these radicals
Result of Action
The generation of biradicals suggests potential reactivity and possible implications for cellular processes
Biochemical Analysis
Biochemical Properties
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole, leading to the formation of biradicals . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce cytotoxic effects on human cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to interact with nitroxyl radicals, leading to the formation of biradicals . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. While specific data on its long-term effects on cellular function are limited, it is essential to monitor these aspects in both in vitro and in vivo studies to understand its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be more beneficial. Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. These factors are important for its overall biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with an oxidizing agent to introduce the hydroxyl group at the 1-position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding imidazole derivative.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a fully saturated imidazole derivative.
Scientific Research Applications
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2,2,4,5,5-Pentamethyl-3-imidazoline
- 1-Hydroxy-2,2,4,5,5-Pentamethylimidazoline
- 2,5-Dihydro-1-Hydroxy-2,2,4,5,5-Pentamethyl-1H-imidazole
Uniqueness
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol is unique due to its high degree of methyl substitution, which imparts significant steric hindrance and influences its chemical reactivity and interactions. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.
Properties
IUPAC Name |
1-hydroxy-2,2,4,5,5-pentamethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZDYKJAPNRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N(C1(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192837 | |
Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-73-6 | |
Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline a valuable building block in chemical synthesis?
A1: This compound possesses a nucleophilic hydroxyl group and can be readily deprotonated to form a reactive metal alkoxide. This alkoxide exhibits versatile reactivity with various electrophiles, enabling the synthesis of diversely substituted imidazoline derivatives [, ].
Q2: How can 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline be used to create molecules with interesting magnetic properties?
A2: This compound serves as a precursor to stable nitroxide radicals. Researchers successfully synthesized metallocenylene-bridged bis(3-imidazolin-1-oxyls) by reacting the lithiated derivative of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline with 6,6-dimethylfulvene, followed by deprotection and oxidation. These complexes, characterized by X-ray diffraction and EPR spectroscopy, exhibit unique magnetic properties arising from the interaction between the metal center and the radical units [].
Q3: Can you elaborate on the charge transfer properties observed in complexes derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline?
A3: The ferrocene-bridged diradical derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline forms a charge-transfer complex with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) []. This complex displays intriguing electronic properties attributed to the interaction between the electron-rich ferrocene unit and the electron-accepting DDQ molecule.
Q4: Beyond materials chemistry, are there other areas where derivatives of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline find application?
A4: While the provided research focuses on materials chemistry applications, the ability to synthesize enaminothiocarbonyl compounds (imidazolidine nitroxide radicals) from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline opens possibilities for exploring their use in organic synthesis and potentially other fields [].
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